molecular formula C11H15NO3 B13635340 (S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate

(S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate

Cat. No.: B13635340
M. Wt: 209.24 g/mol
InChI Key: FIJWPKRJCDBAEH-UHFFFAOYSA-N
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Description

(S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a methyl ester group. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the condensation of 3-methoxybenzaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Esterification: The final step involves the esterification of the amine with methyl chloroformate under basic conditions to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer from a racemic mixture.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-2-(3-methoxyphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    3-amino-2-(3-methoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

(S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (S)-configuration and methyl ester group differentiate it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 3-amino-2-(3-methoxyphenyl)propanoate

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)10(7-12)11(13)15-2/h3-6,10H,7,12H2,1-2H3

InChI Key

FIJWPKRJCDBAEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CN)C(=O)OC

Origin of Product

United States

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